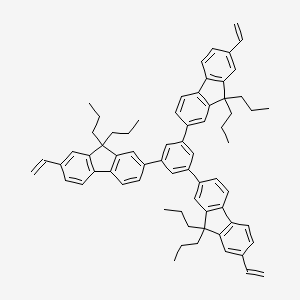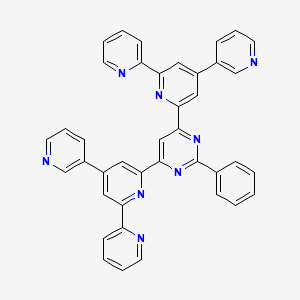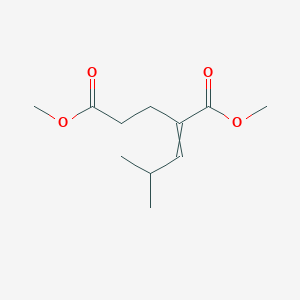
1-Fluoro-2-(4-methylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(4-methylcyclohexyl)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group
Preparation Methods
The synthesis of 1-Fluoro-2-(4-methylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 4-methylcyclohexyl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
1-Fluoro-2-(4-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(4-methylcyclohexyl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine atom and cyclohexyl group.
Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
1-Fluoro-2-(4-methylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(4-methylphenyl)benzene: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and physical properties.
1-Fluoro-2-(4-ethylcyclohexyl)benzene: The presence of an ethyl group instead of a methyl group affects the compound’s reactivity and applications.
1-Fluoro-2-(4-methylcyclohexyl)phenol: The addition of a hydroxyl group introduces new functional possibilities and interactions.
Properties
CAS No. |
581786-48-3 |
|---|---|
Molecular Formula |
C13H17F |
Molecular Weight |
192.27 g/mol |
IUPAC Name |
1-fluoro-2-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C13H17F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
KGBJCYMVYWJNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
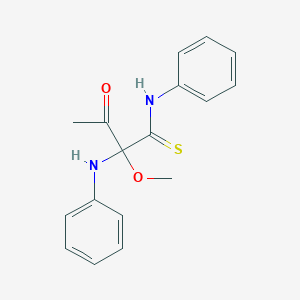
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
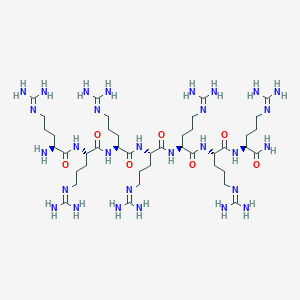

![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)

![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
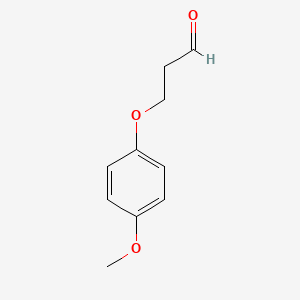
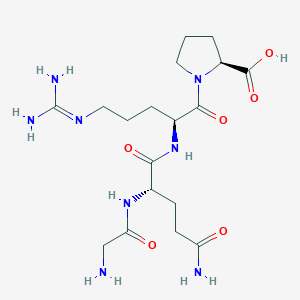
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
